molecular formula C22H16N4O2S B352889 N-cinnamoyl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea CAS No. 1338918-79-8

N-cinnamoyl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea

Cat. No.: B352889
CAS No.: 1338918-79-8
M. Wt: 400.5g/mol
InChI Key: DUIDYQQSUCRVHW-VAWYXSNFSA-N
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Description

N-cinnamoyl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea is a complex organic compound characterized by its unique structure, which includes an oxazolo[4,5-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cinnamoyl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea typically involves multiple steps. One common method includes the formation of the oxazolo[4,5-b]pyridine core, followed by the introduction of the phenylcarbamothioyl group and the phenylprop-2-enamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-cinnamoyl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, acids, bases, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the conditions employed. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-cinnamoyl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-cinnamoyl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[[3-(pyridin-2-yl)phenyl]carbamothioyl]-3-phenylprop-2-enamide
  • (E)-N-[[3-(quinolin-2-yl)phenyl]carbamothioyl]-3-phenylprop-2-enamide
  • (E)-N-[[3-(benzothiazol-2-yl)phenyl]carbamothioyl]-3-phenylprop-2-enamide

Uniqueness

N-cinnamoyl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea stands out due to its unique oxazolo[4,5-b]pyridine moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

1338918-79-8

Molecular Formula

C22H16N4O2S

Molecular Weight

400.5g/mol

IUPAC Name

(E)-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C22H16N4O2S/c27-19(12-11-15-6-2-1-3-7-15)25-22(29)24-17-9-4-8-16(14-17)21-26-20-18(28-21)10-5-13-23-20/h1-14H,(H2,24,25,27,29)/b12-11+

InChI Key

DUIDYQQSUCRVHW-VAWYXSNFSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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